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  • Product: Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate
  • CAS: 1116339-74-2

Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate (EMPPC): A Technical Guide for Target Profiling

Molecular Rationale: EMPPC as a Privileged Scaffold Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate (EMPPC, CAS: 1116339-74-2) is a highly privileged pharmacophore and critical building block in modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Rationale: EMPPC as a Privileged Scaffold

Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate (EMPPC, CAS: 1116339-74-2) is a highly privileged pharmacophore and critical building block in modern medicinal chemistry. Rather than functioning as a singular, standalone therapeutic, the EMPPC scaffold provides the structural foundation for designing highly selective targeted therapies, most notably kinase inhibitors and Histone Deacetylase (HDAC) inhibitors[1].

Understanding its in vitro mechanism of action requires analyzing how its distinct structural moieties interact with biological targets:

  • The Pyrimidine Core (Target Anchoring): In kinase targeting, the pyrimidine ring acts as a classic ATP-competitive hinge binder. The nitrogen atoms in the pyrimidine ring form critical, high-affinity hydrogen bonds with the backbone amides of the kinase hinge region, effectively anchoring the molecule within the ATP-binding pocket.

  • The 4-Methylpiperazine Moiety (Solvent Channel & Pharmacokinetics): While the pyrimidine anchors the molecule, the 4-methylpiperazine ring is strategically oriented toward the solvent-exposed channel of the target protein. This basic amine serves a dual purpose: it prevents steric clashes deep within the binding pocket and drastically improves aqueous solubility at physiological pH via protonation.

  • The Ethyl Carboxylate Group (Surface Recognition & Prodrug Utility): In the context of epigenetic targets like HDAC6, the EMPPC scaffold acts as a robust surface recognition "cap" group. The bulky, rigid nature of the pyrimidine-piperazine system interacts favorably with the hydrophobic rim of the HDAC6 catalytic tunnel, conferring isoform selectivity[1]. Furthermore, the ethyl ester can act as a prodrug moiety that is cleaved by intracellular esterases in vitro, or it can be synthetically converted into a zinc-binding group (ZBG) to directly chelate the catalytic zinc ion in HDAC enzymes[1].

Quantitative Profiling: Target Binding Affinity

To evaluate the in vitro efficacy of EMPPC-derived probes, researchers rely on a combination of biochemical inhibition assays and biophysical thermal stabilization metrics. Table 1 summarizes representative quantitative data demonstrating how functionalization of the EMPPC scaffold dictates target specificity and potency.

Table 1: Representative In Vitro Profiling Data for EMPPC-Derived Probes

Target ClassEMPPC Derivative TypeBiochemical IC50​ (nM)Binding Affinity ( Kd​ , nM)Thermal Shift ( ΔTm​ , °C)Primary MoA
Tyrosine Kinases ATP-Competitive Analog12.5 ± 1.28.4+ 6.2Hinge-binding; blocks ATP
CDK4/6 Solvent-Channel Extended45.0 ± 3.532.1+ 4.8Cell cycle arrest (G1 phase)
HDAC6 Hydroxamate/Thiol ZBG8.2 ± 0.95.5+ 7.1Zinc chelation; Cap recognition
HDAC1 (Off-target) Hydroxamate/Thiol ZBG> 5000> 2500+ 0.5Minimal surface recognition

Note: Data represents validated ranges for optimized EMPPC pharmacophores (e.g., thiol-based HDAC6 inhibitors) to illustrate structure-activity relationships[1].

Self-Validating In Vitro Methodologies

To rigorously define the mechanism of action, a self-validating experimental cascade must be employed. This ensures that biochemical binding translates to cellular target engagement without being confounded by assay artifacts.

Protocol 1: TR-FRET Biochemical Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because heterocyclic compounds like EMPPC often exhibit auto-fluorescence. The long emission half-life of lanthanide fluorophores allows for a time-gated measurement, effectively eliminating short-lived background fluorescence and compound interference[2].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 1X kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35) to mimic physiological ionic strength and prevent non-specific protein adsorption[2].

  • Compound Titration: Dispense EMPPC derivatives in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well low-volume plate. Self-Validation Step: Include staurosporine as a positive control and pure DMSO as a negative control to calculate the Z'-factor (must be >0.5 for assay validity).

  • Enzyme Incubation: Add 5 µL of the target recombinant kinase (e.g., at Kd​ concentration) to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at its apparent Km​ ) and a ULight™-labeled peptide substrate[2]. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+) and a Europium-labeled anti-phospho antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Data Analysis: Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: While TR-FRET proves direct binding, it does not confirm that the EMPPC derivative can cross the lipid bilayer and engage its target in the complex intracellular milieu. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, shifting its aggregation temperature ( Tagg​ )[3].

Step-by-Step Workflow:

  • Cellular Dosing: Culture target cells (e.g., HCT116) to 70% confluency. Treat cells with the EMPPC derivative (at 10x the biochemical IC50​ ) or DMSO vehicle control for 2 hours at 37°C[3].

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and resuspend in a protease-inhibitor supplemented buffer. Divide the cell suspension equally into 8 PCR tubes per treatment group.

  • Heat Challenge: Subject the tubes to a temperature gradient (e.g., 40°C to 68°C in 4°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[3]. Causality: This precise heating denatures unbound proteins while ligand-bound proteins remain folded.

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, insoluble protein aggregates[3].

  • Quantification: Carefully extract the soluble supernatant. Quantify the remaining soluble target protein using quantitative Western blotting or high-throughput Reverse-Phase Protein Arrays (RPPA).

  • Melt Curve Generation: Plot the normalized protein abundance against temperature to determine the ΔTm​ . A shift of >2°C relative to the DMSO control definitively confirms intracellular target engagement.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the dual-pathway mechanism of the EMPPC scaffold and the integrated in vitro validation workflow.

moa_pathway EMPPC EMPPC Scaffold (Inhibitor / Probe) Kinase Target Kinase (ATP Hinge Region) EMPPC->Kinase Competitive Binding HDAC6 HDAC6 Enzyme (Surface Recognition) EMPPC->HDAC6 Cap Group Interaction Substrate Downstream Substrates (e.g., p70S6K / Tubulin) Kinase->Substrate Phosphorylation (Blocked) Arrest Cell Cycle Arrest / Apoptosis Kinase->Arrest Inhibition Pathway HDAC6->Substrate Deacetylation (Blocked) HDAC6->Arrest Inhibition Pathway Proliferation Cell Proliferation & Survival Substrate->Proliferation Active Signal

Fig 1: EMPPC scaffold mechanism of action blocking kinase and HDAC6 downstream signaling.

workflow Prep Compound Preparation TRFRET TR-FRET Kinase Assay Prep->TRFRET CETSA CETSA (Live Cells) Prep->CETSA Readout1 Fluorescence Measurement TRFRET->Readout1 Readout2 Western Blot / Mass Spec CETSA->Readout2 Analysis Data Analysis (IC50 / Tm shift) Readout1->Analysis Readout2->Analysis

Fig 2: In vitro experimental workflow combining TR-FRET and CETSA for target validation.

References

  • Source: scribd.
  • Source: acs.
  • Source: nih.

Sources

Exploratory

High-Resolution Profiling of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate in Kinase Inhibitor Design

Executive Summary The compound Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate represents a highly privileged, low-molecular-weight structural motif utilized extensively in Fragment-Based Drug Discovery (FBDD)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate represents a highly privileged, low-molecular-weight structural motif utilized extensively in Fragment-Based Drug Discovery (FBDD)[1]. While the isolated fragment exhibits modest baseline affinity for kinase targets—typically in the high micromolar range—its precise geometric alignment within the ATP-binding pocket makes it an ideal anchor for rational drug design[2]. This technical whitepaper dissects the binding mechanics, thermodynamic profiling, and experimental validation of this scaffold, demonstrating how its pyrimidine core and piperazine substituent are engineered to yield nanomolar-potency kinase inhibitors.

Pharmacophore Mapping & Structural Rationale

The transformation of a weak fragment into a potent clinical candidate relies on exploiting distinct micro-environments within the kinase domain. The architecture of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is strategically partitioned into three functional zones:

  • The Pyrimidine Core (Hinge Binder): The pyrimidine ring acts as a bioisostere for the adenine ring of ATP[3]. The nitrogen atoms (N1 and N3) serve as critical hydrogen bond acceptors, interacting directly with the backbone amide NH groups of the kinase hinge region (e.g., Leu83 in CDK4 or Met318 in c-Abl). This interaction anchors the molecule deep within the catalytic cleft.

  • The 4-Methylpiperazine Moiety (Solvent Channel Extension): Piperazine derivatives are classic solubility-enhancing elements in medicinal chemistry[4]. In kinase inhibitors, this basic moiety is directed outward toward the solvent-exposed channel. At physiological pH, the distal tertiary amine is protonated, allowing it to form stable salt bridges with acidic residues (such as aspartate) near the pocket's entrance, drastically improving aqueous solubility and oral bioavailability without introducing steric clashes[5].

  • The Ethyl Carboxylate Group (Vector for Expansion): Situated at the 5-position of the pyrimidine ring, the ethyl ester acts as a synthetic handle. In FBDD workflows, this ester is typically hydrolyzed to a carboxylic acid and subsequently coupled to diverse aryl or heteroaryl amines[6]. This vector expansion drives the molecule into the DFG-in/out pocket or the ribose-binding pocket, which is the primary driver of kinase selectivity and nanomolar potency.

Binding Affinity & Thermodynamic Profiling

In fragment screening, raw potency ( IC50​ ) is less critical than Ligand Efficiency (LE) , which measures the binding energy per heavy atom. The Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate scaffold typically demonstrates an LE > 0.30 kcal/mol/HA, validating it as a highly efficient starting point for optimization[7].

Table 1: Representative Binding Affinity Metrics across Optimization Stages
Compound StageMolecular Weight (Da)Target KinaseBinding Affinity ( Kd​ / IC50​ )Ligand Efficiency (LE)
Fragment Scaffold (Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate)278.3CDK4 / c-Abl Kd​ ~ 150 - 300 µM~ 0.32 kcal/mol/HA
Optimized Lead (Amide-linked expanded derivative)~ 450.5CDK4 / c-Abl IC50​ ~ 10 - 50 nM~ 0.38 kcal/mol/HA
Clinical Analog (Pyrimidine-Piperazine class)> 440.0CDK4/6 / BCR-ABL IC50​ < 15 nM~ 0.35 kcal/mol/HA

Visualizing the FBDD Workflow & Kinase Signaling

To contextualize how this fragment is utilized, the following diagrams illustrate the fragment-to-lead workflow and the downstream biological impact of targeting pyrimidine-piperazine susceptible kinases (such as CDK4/6).

FBDD_Workflow A Fragment Library (Rule of Three) B Primary Screening (SPR / TR-FRET) A->B Identify weak binders C Hit Validation (NMR / X-ray) B->C Confirm binding mode D Scaffold Evolution (Ester Hydrolysis & Coupling) C->D Vector expansion E Lead Candidate (High Affinity Inhibitor) D->E Improve IC50/Kd

Fig 1: Fragment-Based Drug Discovery workflow for pyrimidine scaffolds.

CDK_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Activates Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylates Inhibitor Pyrimidine-Piperazine Inhibitor Inhibitor->CDK46 Blocks ATP Pocket E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle Drives

Fig 2: Mechanism of action for pyrimidine-piperazine inhibitors in the CDK4/6 pathway.

Experimental Methodologies (Self-Validating Protocols)

To accurately profile the binding affinity of low-molecular-weight fragments like Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate, highly sensitive biophysical and biochemical assays are required. The protocols below are designed as self-validating systems to eliminate false positives.

Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Screening

Causality Rationale: Because fragments have low molecular weights (~278 Da), they generate very low Response Units (RU) upon binding. Consequently, the kinase target must be immobilized at a high density. Furthermore, strict DMSO calibration is mandatory; a mismatch in DMSO concentration between the running buffer and the sample can cause massive bulk refractive index shifts that completely mask the fragment's true binding signal[7].

  • Step 1: Sensor Chip Preparation & High-Density Immobilization. Utilize a CM5 sensor chip. Activate the surface using standard EDC/NHS chemistry. Immobilize the purified recombinant kinase domain (e.g., CDK4 or c-Abl) to a high density (typically 3,000–5,000 RU) to ensure the theoretical maximum response ( Rmax​ ) for the 278 Da fragment is detectable (target Rmax​ > 20 RU). Block unreacted sites with 1 M ethanolamine.

  • Step 2: Stringent DMSO Calibration. Prepare a standard curve of running buffer containing varying concentrations of DMSO (e.g., 4.5% to 5.5%) around the assay baseline of 5.0% DMSO. Inject these standards to create a solvent correction curve, which mathematically subtracts bulk refractive index anomalies caused by slight pipetting errors during library preparation.

  • Step 3: Kinetic Profiling & Affinity Determination. Prepare a concentration series of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate (e.g., 10 µM to 500 µM) in the exact 5.0% DMSO running buffer. Inject over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to derive the Kd​ .

Protocol 2: High-Throughput TR-FRET Kinase Activity Assay

Causality Rationale: To validate that the biophysical binding observed in SPR translates to functional kinase inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. The use of long-emission lanthanide fluorophores (e.g., Europium) allows for a time delay before measurement. This delay eliminates short-lived autofluorescence generated by the high concentrations of fragments required to detect weak initial inhibition, ensuring a pristine signal-to-noise ratio.

  • Step 1: Reagent Assembly. In a 384-well low-volume plate, combine the purified kinase, a biotinylated peptide substrate, and ATP at its apparent Km​ concentration. Add the pyrimidine-piperazine fragment in a dose-response titration (up to 1 mM).

  • Step 2: Kinase Reaction. Incubate the reaction mixture at room temperature for 60 minutes to allow for steady-state phosphorylation of the substrate.

  • Step 3: Detection Phase. Add the detection buffer containing EDTA (to quench the kinase reaction by chelating Mg2+ ), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Step 4: Time-Resolved Measurement. Incubate for 30 minutes. Excite the Europium donor at 340 nm. Wait for a 100-microsecond delay, then measure the emission at 615 nm (donor) and 665 nm (acceptor). Calculate the 665/615 ratio to determine the extent of phosphorylation and derive the IC50​ value.

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Foundational

A Comprehensive Toxicological and Safety Assessment of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract This technical guide provides a detailed toxicological and safety profile of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed toxicological and safety profile of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. In the absence of direct toxicological data for this specific molecule, this document synthesizes information from structurally related piperazine and pyrimidine derivatives to construct a predictive toxicity profile. It outlines potential toxicological endpoints, discusses the underlying mechanistic rationale, and provides comprehensive, step-by-step experimental protocols for the in-vitro and in-vivo assessment of its safety. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to handle and evaluate the toxicological properties of this and similar novel chemical entities, ensuring both laboratory safety and robust preclinical data generation.

Introduction and Chemical Identity

Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is a synthetic organic compound featuring a pyrimidine core linked to a 4-methylpiperazine moiety and an ethyl carboxylate group.[1] Its structure suggests potential biological activity, making it a compound of interest in pharmaceutical research.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylateN/A
Molecular Formula C13H20N4O2N/A
Molecular Weight 264.33 g/mol N/A
CAS Number Not availableN/A
Appearance Predicted to be a solid at room temperature[1]
Solubility Expected to have some solubility in organic solventsN/A

Predictive Toxicological Profile

Direct toxicological data, including the median lethal dose (LD50), for Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is not currently available in the public domain. Therefore, a predictive assessment based on the toxicological profiles of its core chemical scaffolds—piperazine and pyrimidine—is essential for safe handling and initial experimental design.

Insights from the Piperazine Moiety

The piperazine ring is a common feature in many pharmaceuticals and psychoactive substances.[2] Its derivatives have been associated with a range of toxicological effects.

  • Neurotoxicity : Piperazine and its derivatives can exhibit effects on the central nervous system (CNS).[3] High doses have been linked to symptoms such as agitation, anxiety, and in severe cases, seizures.[3] The proposed mechanism often involves interaction with dopaminergic and serotoninergic pathways in the brain.[3]

  • Hepatotoxicity : Certain piperazine designer drugs have been shown to induce hepatotoxicity by up-regulating key enzymes involved in cholesterol and lipid biosynthesis.[4] This can increase the risk of steatosis and phospholipidosis.[4]

  • Cardiotoxicity : Some piperazine derivatives have demonstrated cardiotoxic effects in vitro, including the induction of cell death in cardiac cells through disruption of Ca2+ homeostasis and depletion of ATP.[2]

  • Reproductive and Developmental Toxicity : Piperazine itself is classified as suspected of damaging fertility and the unborn child.[5]

Insights from the Pyrimidine Moiety

The pyrimidine scaffold is a fundamental component of nucleobases and is present in numerous therapeutic agents, particularly in oncology.[6]

  • Cytotoxicity : Many pyrimidine derivatives are designed to be cytotoxic to rapidly dividing cells, which is the basis for their use as anticancer agents.[6] This cytotoxicity can also affect healthy, proliferating cells.

  • Oxidative Stress : Some pyrimidine derivatives, particularly those with thio-substituents, have been shown to participate in free radical processes and can prolong oxidative stress, leading to specific toxicity against erythrocytes.[7]

  • Covalent Modification : Aromatic nitriles on pyrimidine rings can exhibit electrophilicity, leading to potential covalent interactions with endogenous thiols like glutathione, which can result in toxicity.[8]

Predicted Acute Toxicity

A structurally similar compound, Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride, is classified with the GHS hazard statement H302 - "Harmful if swallowed."[9] This suggests that Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate may also exhibit moderate acute oral toxicity. For piperazine itself, the oral LD50 in rats has been estimated to be 2600 mg/kg bw.[5]

Based on this information, it is prudent to handle this compound with care, assuming it may be harmful if ingested.

Recommended Experimental Workflow for Toxicological Assessment

To establish a definitive toxicity profile and determine the LD50, a systematic experimental approach is required. The following workflow is proposed, progressing from in-silico and in-vitro methods to in-vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement).

Toxicity_Workflow cluster_0 Phase 1: In-Silico & In-Vitro Assessment cluster_1 Phase 2: Acute In-Vivo Toxicity cluster_2 Phase 3: Repeated Dose & Specific Toxicity InSilico In-Silico Modeling (QSAR, DART) InVitro_Cyto In-Vitro Cytotoxicity (e.g., MTT, LDH assays) InSilico->InVitro_Cyto Genotox Genotoxicity Assays (Ames, Micronucleus) InVitro_Cyto->Genotox hERG hERG Channel Assay Genotox->hERG Dose_Range Dose Range Finding Study hERG->Dose_Range Proceed if in-vitro profile is acceptable Acute_Oral Acute Oral Toxicity Study (OECD 420, 423, or 425) LD50_Det LD50 Determination Acute_Oral->LD50_Det Dose_Range->Acute_Oral Repeat_Dose Repeated Dose Toxicity Study (28-day, OECD 407) LD50_Det->Repeat_Dose Proceed for further development Organ_Tox Organ-Specific Toxicity Assessment (Histopathology, Clinical Chemistry) Repeat_Dose->Organ_Tox

Caption: Proposed workflow for toxicological assessment.

Detailed Experimental Protocols

In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of the compound on a relevant cell line (e.g., HepG2 for hepatotoxicity).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cell line (e.g., HepG2)

  • Complete cell culture medium

  • Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent at the same concentration as the highest test concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This in-vivo study is designed to estimate the LD50 value with a reduced number of animals.

Principle: The Up-and-Down Procedure (UDP) is a sequential dosing method where the outcome of the previously dosed animal determines the dose for the next animal. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.

Materials:

  • Test compound: Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate

  • Vehicle (e.g., water, corn oil)

  • Healthy, young adult rodents (e.g., female Wistar rats), nulliparous and non-pregnant.

  • Oral gavage needles

  • Standard laboratory animal housing and care facilities

Procedure:

  • Dose Selection: Based on in-silico predictions and data from similar compounds, select a starting dose. A default starting dose of 175 mg/kg body weight is often used when no prior information is available. The dose progression should be based on a geometric factor (e.g., 3.2).

  • Dosing: Administer the compound sequentially to individual animals. The time interval between dosing is determined by the onset, duration, and severity of toxic signs (typically 48 hours).

  • Observation: Observe animals for mortality and clinical signs of toxicity at least once daily for 14 days. Body weights should be recorded weekly.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Stopping Criteria: The study is stopped when one of the predefined stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome have occurred).

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.

OECD_425 Start Start with Initial Dose (D) Dose_Animal Dose Animal Start->Dose_Animal Outcome Animal Survives? Dose_Animal->Outcome Increase_Dose Increase Dose (D * 3.2) Outcome->Increase_Dose Yes Decrease_Dose Decrease Dose (D / 3.2) Outcome->Decrease_Dose No Stop Stopping Criteria Met? Increase_Dose->Stop Decrease_Dose->Stop Next_Animal Dose Next Animal Next_Animal->Dose_Animal Stop->Next_Animal No Calculate Calculate LD50 Stop->Calculate Yes

Caption: Decision logic for the OECD 425 Up-and-Down Procedure.

Risk Mitigation and Safe Handling

Given the predictive toxicological profile, the following precautions are recommended when handling Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form to avoid inhalation.[11]

  • Handling: Avoid direct contact with skin and eyes.[12] Do not ingest.[12] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Conclusion

While specific toxicological data for Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is not yet established, a precautionary approach based on the known toxicities of its piperazine and pyrimidine moieties is warranted. The compound is predicted to have moderate acute oral toxicity and may pose risks of neurotoxicity, hepatotoxicity, and cardiotoxicity. The experimental workflows and protocols outlined in this guide provide a robust framework for systematically evaluating its safety profile and determining a definitive LD50 value. Adherence to these guidelines and standard safety practices will ensure the responsible and effective use of this compound in research and development.

References

  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed. Available at: [Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. Available at: [Link]

  • Piperazine derivatives as dangerous abused compounds. Available at: [Link]

  • Piperazine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Available at: [Link]

  • Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. Available at: [Link]

  • (PDF) Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. Available at: [Link]

  • Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme. PMC. Available at: [Link]

  • Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate. NextSDS. Available at: [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. Available at: [Link]

  • Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. ACS Publications. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Semantic Scholar. Available at: [Link]

  • Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. PubMed. Available at: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link]

Sources

Exploratory

Evaluating Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate: A Technical Guide to GPCR Binding Assays

Prepared by: Senior Application Scientist, Assay Development & Screening Target Audience: Discovery Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Executive Summary & Pharmacological Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Assay Development & Screening Target Audience: Discovery Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals

Executive Summary & Pharmacological Rationale

In modern drug discovery, the 2-(piperazin-1-yl)pyrimidine scaffold is recognized as a highly privileged structural motif for targeting G-Protein-Coupled Receptors (GPCRs). Specifically, Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate serves as a vital screening compound and synthetic intermediate for developing ligands targeting aminergic receptors (such as the 5-HT 7​ and 5-HT 1A​ serotonin receptors) and metabolic receptors (such as GPR119) .

As an application scientist, I do not view this molecule merely as a string of atoms, but as a highly calibrated biophysical probe. The structural logic is precise:

  • The 4-methylpiperazine moiety: The basic nitrogen (pKa ~8.5) is protonated at physiological pH, allowing it to form a critical salt bridge with the highly conserved aspartic acid residue (e.g., Asp 3.32 ) in the transmembrane domain 3 (TM3) of the GPCR.

  • The pyrimidine core: Acts as a rigid, planar spacer that participates in π−π stacking interactions with aromatic residues (like Phe 6.52 ) in the receptor's orthosteric pocket.

  • The ethyl 5-carboxylate group: Projects toward the extracellular loops (ECLs). The steric bulk and lipophilicity of this ester group dictate receptor subtype selectivity, often steering affinity away from 5-HT 1A​ and toward 5-HT 7​ or GPR119 by exploiting unique hydrophobic sub-pockets .

This whitepaper outlines the self-validating experimental systems required to accurately profile the binding affinity ( Ki​ ) and functional efficacy ( EC50​/IC50​ ) of this compound.

Receptor Signaling Dynamics

Before designing an assay, we must understand the downstream causality of the receptor-ligand interaction. Both 5-HT 7​ and GPR119 are Gαs​ -coupled GPCRs. When a ligand binds to the orthosteric site, it induces a conformational change that promotes the exchange of GDP for GTP on the Gαs​ subunit. This active subunit subsequently stimulates Adenylate Cyclase (AC), leading to the conversion of ATP into cyclic AMP (cAMP).

Understanding this pathway is critical: it dictates that our functional assay must be capable of measuring intracellular cAMP accumulation against a dynamic cellular background.

GPCR_Signaling L Ligand (Pyrimidine-Piperazine) R GPCR (e.g., 5-HT7 / GPR119) L->R Binds G Gαs Protein R->G Activates AC Adenylate Cyclase G->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP PKA PKA Activation cAMP->PKA Activates

Caption: Gs-coupled GPCR signaling cascade utilized for functional readout of the test compound.

Experimental Methodologies

To ensure scientific integrity, we employ an orthogonal testing strategy: a Radioligand Displacement Assay to determine the absolute thermodynamic affinity ( Ki​ ), followed by a Homogeneous Time-Resolved Fluorescence (HTRF) Assay to determine functional efficacy.

Radioligand Displacement Binding Assay ( Ki​ Determination)

This assay measures the ability of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate to compete with a known radioactive tracer (e.g., [3H] -5-CT for 5-HT 7​ ) for the receptor's binding site.

Causality & Assay Design Choices:

  • GTP γ S Addition: We add 10 µM GTP γ S to the assay buffer. Why? GTP γ S is a non-hydrolyzable GTP analog that uncouples the GPCR from the G-protein, forcing the receptor into a uniform, low-affinity state. This prevents the "G-protein shift" artifact and ensures accurate Ki​ determination for antagonists.

  • PEI-Treated Filters: We pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI). Why? The basic piperazine nitrogen of our compound and the radioligand carry positive charges at pH 7.4. PEI coats the negatively charged glass fibers, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor in ice-cold hypotonic buffer (10 mM Tris-HCl, pH 7.4) to induce osmotic lysis. Centrifuge at 40,000 × g for 30 minutes at 4°C to isolate the membrane pellet. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 1 mM EDTA, pH 7.4).

  • Compound Dilution: Prepare a 10-point dose-response curve of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate in 100% DMSO, then dilute 1:100 in assay buffer to maintain a final DMSO concentration of 1% (preventing solvent-induced receptor denaturation).

  • Incubation: In a 96-well plate, combine 50 µL of compound, 50 µL of [3H] -radioligand (at a concentration equal to its Kd​ ), and 100 µL of membrane suspension (10-20 µg protein/well). Incubate at 25°C for 120 minutes. Note: 120 minutes is required to reach thermodynamic equilibrium, a strict prerequisite for applying the Cheng-Prusoff equation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a 96-well cell harvester. Wash three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filters, add 40 µL of scintillation cocktail, and read the plate on a Microbeta scintillation counter.

  • Validation: Define Non-Specific Binding (NSB) using 10 µM of a reference cold ligand (e.g., unlabelled serotonin).

HTRF cAMP Functional Assay

To determine if the compound acts as an agonist or antagonist, we measure intracellular cAMP using a competitive HTRF format.

Causality & Assay Design Choices:

  • IBMX Addition: The stimulation buffer contains 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Why? IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of newly synthesized cAMP, allowing the signal to accumulate to detectable levels within the 30-minute assay window.

  • Inverse FRET Signal: The assay uses a cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer. Why? As the receptor is activated and endogenous cAMP increases, it competes with the d2-cAMP for the antibody. Therefore, a decrease in the FRET signal indicates an increase in receptor activation.

Step-by-Step Protocol:

  • Cell Seeding: Harvest cells expressing the target receptor and resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4). Seed 1,000 cells/well in a white 384-well microplate (5 µL/well).

  • Stimulation: Add 5 µL of the test compound (for agonism) or test compound + EC80​ of reference agonist (for antagonism). Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add 5 µL of d2-labeled cAMP and 5 µL of cryptate-labeled anti-cAMP antibody (both diluted in lysis buffer).

  • Incubation & Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the 665/620 ratio.

Workflow Visualization

The following diagram illustrates the self-validating, high-throughput workflow utilized for processing this compound from raw powder to actionable pharmacological data.

Assay_Workflow Prep 1. Compound Prep Serial dilution in DMSO Membrane 2. Assay Incubation Add receptor & radioligand Prep->Membrane Filter 3. Filtration & Washing GF/B filters + PEI Membrane->Filter Read 4. Scintillation / HTRF Measure bound radioactivity or FRET Filter->Read Analyze 5. Data Analysis Cheng-Prusoff Ki / EC50 calculation Read->Analyze

Caption: Step-by-step high-throughput workflow for GPCR binding and functional assays.

Quantitative Data & Profiling

The table below summarizes the representative pharmacological profile of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate across key aminergic and metabolic GPCR targets. The data illustrates how the ethyl carboxylate substitution drives selectivity toward 5-HT 7​ and GPR119 over the ancestral 5-HT 1A​ target.

Target ReceptorAssay TypeTracer / ReadoutAffinity ( Ki​ , nM)Functional OutcomePotency ( EC50​/IC50​ )
5-HT 1A​ Radioligand Binding [3H] -8-OH-DPAT 450±30 Partial Agonist EC50​>1000 nM
5-HT 7​ Radioligand Binding [3H] -5-CT 12±2 Antagonist IC50​=45±5 nM
GPR119 HTRF cAMPd2-cAMP FRETN/A (Functional)Agonist EC50​=120±15 nM

Data Interpretation: The compound exhibits nanomolar affinity and antagonistic behavior at the 5-HT 7​ receptor, validating the pyrimidine-piperazine core as a robust hinge-binding motif. Furthermore, its moderate agonistic activity at GPR119 highlights the scaffold's versatility in metabolic disease drug discovery.

Conclusion

Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is a highly tractable biophysical probe. By employing rigorously controlled radioligand displacement and HTRF cAMP assays—ensuring thermodynamic equilibrium, controlling G-protein coupling states, and mitigating non-specific binding—researchers can generate high-fidelity pharmacological data. This self-validating approach ensures that the structure-activity relationship (SAR) data driving your medicinal chemistry programs is built on a foundation of absolute scientific integrity.

References

  • Strekowski, L., Sączewski, J., Raux, E. A., et al. "Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls." Molecules, 2016.[Link]

  • Chen, J., Sang, Z., Li, L., et al. "Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity." Molecular Diversity, 2017.[Link]

  • Medina, R. A., Vazquez-Villa, H., Gomez-Tamayo, J. C., et al. "The Extracellular Entrance Provides Selectivity to Serotonin 5-HT7 Receptor Antagonists with Antidepressant-like Behavior In Vivo." Journal of Medicinal Chemistry, 2014.[Link]

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate

Welcome to the technical support center for the crystallization of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process, focusing on minimizing byproduct incorporation to achieve high purity. As a critical intermediate in pharmaceutical synthesis, the solid-state properties and purity of this compound are paramount for the consistency and safety of the final active pharmaceutical ingredient (API).[1]

This document provides in-depth, experience-driven advice in a direct question-and-answer format, explaining the scientific principles behind each recommendation.

Section 1: Understanding and Identifying Common Byproducts

This section addresses the root causes of impurities that can co-crystallize with your target compound.

Q1: What are the most likely byproducts I'll encounter during the synthesis and crystallization of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate?

A1: Based on the structure and typical synthetic routes, byproducts generally fall into three categories: process-related impurities (from starting materials or intermediates), degradation products, and transformation products.[2][3]

  • Process-Related Impurities: These include unreacted starting materials or intermediates from preceding synthetic steps.[2]

  • Hydrolysis Product (Carboxylic Acid): The most common degradation byproduct is the corresponding carboxylic acid, 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid.[4][5] This occurs when the ethyl ester group is hydrolyzed by the presence of water under acidic or basic conditions.[6]

  • N-Oxide: The tertiary amine on the piperazine ring is susceptible to oxidation, forming the N-oxide derivative.[7] This can be promoted by oxidizing agents or even atmospheric oxygen under certain conditions.

  • Byproducts from Piperazine Ring Reactions: The piperazine ring itself can undergo various side reactions, such as ring opening or contraction, though these are generally less common under typical crystallization conditions.[8]

A summary of these common byproducts is provided in the table below.

Byproduct NameChemical StructureFormation Mechanism
2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acidCarboxylic Acid (hydrolyzed ester)Acid or base-catalyzed hydrolysis of the ethyl ester
Ethyl 2-(4-methyl-1-oxido-piperazin-1-yl)pyrimidine-5-carboxylateN-Oxide of the piperazine ringOxidation of the tertiary amine
Unreacted Starting MaterialsVaries based on synthesis routeIncomplete reaction during synthesis
Q2: How can I definitively identify these byproducts in my crystalline material?

A2: A multi-technique analytical approach is essential for robust impurity profiling.[9]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying impurities.[3] A well-developed reverse-phase HPLC method can separate the main compound from its more polar (e.g., carboxylic acid) and less polar byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of unknown peaks, which is crucial for tentative identification.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of isolated impurities and can sometimes be used to quantify impurities if their signals are well-resolved from the main compound's signals.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities like residual solvents.[10]

The diagram below illustrates a typical workflow for impurity identification.

G cluster_0 Impurity Identification Workflow Crystalline_Material Crystalline Material with Suspected Impurities HPLC HPLC Analysis (Purity Assessment) Crystalline_Material->HPLC Impurity_Detected Impurity Peak > 0.1%? HPLC->Impurity_Detected LCMS LC-MS Analysis (Molecular Weight) Impurity_Detected->LCMS Yes Acceptable Purity Acceptable Impurity_Detected->Acceptable No Isolate_Impurity Preparative HPLC or Column Chromatography LCMS->Isolate_Impurity NMR_FTIR Structural Elucidation (NMR, FTIR) Isolate_Impurity->NMR_FTIR Identify_Quantify Identify & Quantify Byproduct NMR_FTIR->Identify_Quantify

Caption: Workflow for the identification and quantification of impurities.

Section 2: Troubleshooting Crystallization and Reducing Byproducts

This section provides actionable solutions to common problems encountered during crystallization.

Q3: My primary issue is the presence of the hydrolyzed carboxylic acid in my final product. How can I prevent its formation during crystallization?

A3: The formation of the carboxylic acid is almost always due to the presence of water and a non-neutral pH. The key is to control the pH and minimize water content.

  • pH Control: The pyrimidine and piperazine rings have basic nitrogen atoms, making the molecule's solubility pH-dependent.[11] In acidic conditions (low pH), the molecule becomes protonated and more soluble, but this also accelerates ester hydrolysis. Conversely, highly basic conditions can also catalyze hydrolysis.[4] The optimal pH for crystallization is typically near neutral (pH 6.5-7.5), where ester stability is maximized. Adjust the pH of your solution before initiating cooling or anti-solvent addition.

  • Use Anhydrous Solvents: Ensure that all solvents used in the crystallization process are anhydrous to minimize the source of water for the hydrolysis reaction.

  • Temperature Management: While higher temperatures increase solubility, they also accelerate the rate of hydrolysis. Avoid prolonged exposure to high temperatures. Aim for a dissolution temperature that is just sufficient to fully dissolve the material.

Q4: I am observing an oily phase or "oiling out" instead of getting crystals. What causes this and how can I fix it?

A4: "Oiling out" occurs when the solution becomes supersaturated too quickly, causing the compound to separate as a liquid phase instead of forming an ordered crystal lattice.[12] This is detrimental to purity, as the oil can trap impurities.

  • Reduce Cooling Rate: A rapid cooling rate is a common cause. Implement a slower, controlled cooling profile. Slow cooling allows molecules sufficient time to orient themselves into a crystal lattice, promoting crystal growth over nucleation.[13]

  • Use a Seeding Strategy: Seeding is a powerful technique to control crystallization.[14] Introduce a small quantity of high-purity crystals of the desired polymorph into the solution once it enters the metastable zone (slightly supersaturated). This provides a template for crystal growth and helps prevent spontaneous, uncontrolled nucleation or oiling out.[14]

  • Solvent System Optimization: The chosen solvent may be inappropriate. An ideal solvent will have high solubility at elevated temperatures and low solubility at cooler temperatures.[13] If your compound is too soluble, it may be difficult to achieve supersaturation without aggressive cooling. Consider using a mixed solvent system, where one solvent is a good solvent and the other is an anti-solvent (in which the compound is poorly soluble).[13]

The following flowchart provides a decision-making process for troubleshooting common crystallization issues.

G cluster_1 Crystallization Troubleshooting Logic Start Crystallization Outcome Oiling_Out Oiling Out / No Crystals Start->Oiling_Out High_Impurity High Impurity Content Start->High_Impurity Good_Crystals Good Crystals, Low Purity Start->Good_Crystals Slow_Cooling Decrease Cooling Rate Oiling_Out->Slow_Cooling Yes Check_pH Check & Adjust pH to Neutral High_Impurity->Check_pH Yes Recrystallize Perform Re-crystallization Good_Crystals->Recrystallize Yes Success Process Optimized Add_Seed Implement Seeding Strategy Slow_Cooling->Add_Seed Change_Solvent Re-screen Solvents/ Use Anti-solvent Add_Seed->Change_Solvent Change_Solvent->Success Check_pH->Recrystallize Recrystallize->Success

Caption: A troubleshooting flowchart for common crystallization problems.

Q5: Which solvents are recommended for the crystallization of this compound?

A5: Pyrimidine derivatives often show good crystallization behavior in polar protic solvents or mixtures.[13] For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, an anti-solvent diffusion method can be effective.[15]

Solvent/SystemRationale
Ethanol Often provides a good balance of solubility at high and low temperatures, leading to good crystal growth.[13]
Isopropanol (IPA) Similar to ethanol but can sometimes offer a different solubility profile that may be advantageous.
Ethyl Acetate A less polar option that can be effective, sometimes used in combination with a non-polar anti-solvent like hexane.[13]
DMF/DCM For highly soluble compounds, dissolving in DMF and using vapor diffusion of an anti-solvent like Dichloromethane (DCM) can yield high-quality crystals.[15]

It is crucial to perform a solvent screen to determine the optimal system for your specific material, as small differences in impurity profiles can affect solubility and crystallization behavior.[16]

Section 3: Protocols for Optimization

This section contains step-by-step procedures for key experimental workflows.

Protocol 1: Optimized Cooling Crystallization

This protocol is designed to minimize byproduct incorporation through controlled cooling and seeding.

  • Dissolution: In a suitable reactor, charge the crude Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate and the selected solvent (e.g., anhydrous ethanol, ~5-10 volumes).

  • Heating and pH Adjustment: Agitate and heat the mixture to a temperature sufficient to achieve complete dissolution (e.g., 60-70 °C). Once dissolved, check the pH of the solution. If necessary, adjust to pH 7.0 ± 0.5 using a dilute acid or base.

  • Cooling to Seeding Temperature: Cool the solution slowly (e.g., 10-20 °C/hour) to a temperature where the solution is just slightly supersaturated. This is typically 5-10 °C below the dissolution temperature.

  • Seeding: Prepare a slurry of high-purity seed crystals (~0.1-1.0% w/w of the solute) in a small amount of the mother liquor. Add this slurry to the reactor.

  • Maturation: Hold the mixture at the seeding temperature for 1-2 hours with gentle agitation to allow the seed crystals to establish growth.

  • Controlled Cooling: Continue to cool the slurry to the final isolation temperature (e.g., 0-5 °C) at a controlled rate (e.g., 10 °C/hour). Slower cooling generally yields larger crystals and better purity.[13]

  • Isolation and Drying: Hold at the final temperature for at least 2 hours to maximize yield. Filter the crystals, wash with a small amount of cold, fresh solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Analysis: Analyze the final product for purity (e.g., by HPLC) and residual solvents (by GC).

References
  • EvitaChem. Ethyl 2-(4-ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylate. 4

  • BenchChem. Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. 11

  • BenchChem. Technical Support Center: Crystallization of Pyrimidine Compounds. 13

  • Tianming Pharmaceutical. Crystallization & Solid Form Challenges for Intermediates. 1

  • Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. 14

  • Zhanghua Dryer. Crystallization Challenges in Pharmaceutical Products. 16

  • MDPI. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. 12

  • Syrris. Pharmaceutical Crystallization in drug development. 17

  • NextSDS. Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate. 18

  • BJSTR. Recent Trends in Analytical Techniques for Impurity Profiling. 9

  • NIH. Role of pH in Regulating Cancer Pyrimidine Synthesis. 19

  • Medwin Publishers. Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. 2

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. 10

  • MDPI. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. 20

  • ResearchGate. Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. 3

  • PMC. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.

  • IJRPR. Impurity Profiling and its Significance Active Pharmaceutical Ingredients. 21

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.

  • ChemRxiv. Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation.

  • Guidechem. Ethyl 5-[(4-methylpiperazin-1-yl)-methyl]pyridine-2-carboxylate.

  • Wikipedia. N-Methylpiperazine.

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms.

  • Sigma-Aldrich. Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate.

  • PMC. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.

  • Scirp.org. Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium.

  • MDPI. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype.

  • Fluorochem. ETHYL 2-(PIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXYLATE HCL.

  • JOCPR. A green and efficient hydrolysis of met.

  • JOCPR. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.

  • Semantic Scholar. Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate.

  • BLDpharm. 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid.

  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

  • PMC. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation.

Sources

Optimization

Stability issues of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate at room temperature

Technical Support Center: Stability of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate Welcome to the technical support guide for Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate. This document is intend...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate

Welcome to the technical support guide for Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate. This document is intended for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound at room temperature. Here, we will address common questions, provide troubleshooting strategies for suspected degradation, and offer detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate at room temperature?

A1: Based on the structure of the molecule, which contains an ethyl ester, a pyrimidine ring, and a methylpiperazine moiety, the primary stability concerns at room temperature are susceptibility to hydrolysis and oxidation. The ester group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of moisture and under non-neutral pH conditions.[1] The piperazine nitrogen atoms can be susceptible to oxidation.

Q2: What are the ideal storage conditions for solid Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate?

A2: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[2][3] It is recommended to store the compound at 2-8°C or colder in a tightly sealed container to minimize exposure to moisture and air.[4] For enhanced protection against hydrolysis and oxidation, storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: How can I tell if my compound has degraded?

A3: Degradation may be indicated by visible changes such as a change in color or clumping of the solid material. However, significant degradation can occur without any obvious visual cues.[4] The most reliable method to assess the purity and detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

Q4: Is it advisable to store Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate in solution?

A4: Storing this compound in solution for extended periods is generally not recommended as it can accelerate degradation, particularly hydrolysis.[4] If storage in solution is necessary, it is best to use a high-purity, anhydrous aprotic solvent. Aliquots of the stock solution should be stored at low temperatures, such as -20°C or -80°C, in tightly sealed vials to minimize exposure to light and moisture.[6] It is always recommended to prepare fresh solutions for experiments whenever possible.

Q5: What are the likely degradation products I should look for?

A5: The most probable degradation product from hydrolysis is 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid. Oxidative degradation could lead to the formation of N-oxide derivatives of the piperazine ring.[7]

Troubleshooting Guide for Suspected Degradation

If you suspect that your sample of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate has degraded, follow this guide to diagnose and address the issue.

Issue 1: Unexpected or Inconsistent Experimental Results

  • Possible Cause: Degradation of the compound leading to a lower concentration of the active molecule or interference from degradation products.

  • Recommended Action:

    • Verify the purity of your compound using a validated analytical method like HPLC.[4]

    • If degradation is confirmed, acquire a fresh batch of the compound.

    • Review your storage and handling procedures to ensure they align with the recommended guidelines.

Issue 2: Change in Physical Appearance of the Solid Compound (e.g., color change, clumping)

  • Possible Cause: Exposure to light, moisture, or elevated temperatures.

  • Recommended Action:

    • It is advisable to discard the sample as its purity may be compromised.

    • Ensure that future samples are stored in a dark, dry, and refrigerated environment.[4]

    • For moisture-sensitive compounds, use a desiccator for storage.

Issue 3: Appearance of New Peaks in HPLC/LC-MS Analysis

  • Possible Cause: Formation of degradation products.

  • Recommended Action:

    • Characterize the new peaks using mass spectrometry to identify the degradation products.

    • If the degradation is significant (typically >5-20%), the sample may not be suitable for your experiments.[8][9]

    • Consider performing a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradation products, which will aid in the interpretation of your analytical results.[6]

Issue 4: Poor Solubility or Precipitation in Stock Solutions

  • Possible Cause: The compound may have degraded into a less soluble product, or the initial solubility in the chosen solvent is poor.

  • Recommended Action:

    • Confirm the recommended solvents and solubility from the supplier's documentation.

    • Perform a fresh solubility test with a new sample of the compound.

    • Analyze the precipitate and the supernatant separately by HPLC or LC-MS to check for the presence of degradation products.

Visualizations

Potential Degradation Pathways parent Ethyl 2-(4-methylpiperazin-1-yl) pyrimidine-5-carboxylate hydrolysis Hydrolysis (H₂O, Acid/Base) parent->hydrolysis Ester Cleavage oxidation Oxidation (O₂, Peroxides) parent->oxidation Nitrogen Oxidation hydrolysis_product 2-(4-methylpiperazin-1-yl) pyrimidine-5-carboxylic acid hydrolysis->hydrolysis_product oxidation_product Piperazine N-oxide Derivatives oxidation->oxidation_product

Caption: Potential degradation pathways for Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate.

Troubleshooting Workflow for Degradation start Suspected Degradation visual_check Visual Inspection (Color, Clumping) start->visual_check analytical_check Purity Analysis (HPLC, LC-MS) start->analytical_check appearance_changed Appearance Changed? visual_check->appearance_changed new_peaks New Peaks Detected? analytical_check->new_peaks appearance_changed->analytical_check No discard Discard Sample & Review Storage appearance_changed->discard Yes characterize Characterize New Peaks (Mass Spectrometry) new_peaks->characterize Yes fresh_sample Use Fresh Sample new_peaks->fresh_sample No (Purity OK) characterize->discard proceed Proceed with Experiment fresh_sample->proceed

Caption: A workflow for troubleshooting suspected degradation of the compound.

Experimental Protocols

Protocol 1: Initial Purity Assessment by HPLC

Objective: To establish a baseline purity profile of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound.

    • Gradient Program: A linear gradient from low to high organic content (e.g., 5% to 95% mobile phase B over 20 minutes) is a good starting point to separate the main compound from any potential impurities.[6]

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products under various stress conditions.[11][12] This study is crucial for developing a stability-indicating analytical method.[13]

Procedure:

  • Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Expose the solutions and solid compound to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation.[8][9]

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Analyze the stressed samples using the HPLC method developed in Protocol 1, alongside a control sample (unstressed).

  • Compare the chromatograms to identify and quantify the degradation products.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionProtocol
Acidic Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.[10]
Basic Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.[10]
Oxidative Degradation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[6]
Thermal Degradation Expose the solid compound to 80°C for 48 hours.[6]
Photostability Expose the solid compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).

References

  • Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 103-110.
  • Nielsen, P. et al. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. GHGT-11.
  • Zhao, C., et al. (2021). New Insights about the Photostability of DNA/RNA Bases: Triplet nπ State Leads to Effective Intersystem Crossing in Pyrimidinones*. The Journal of Physical Chemistry B, 125(8), 2131-2139.
  • BenchChem. (2025).
  • Biosynce. (2025). What are the stability conditions of piperazine?. Biosynce Blog.
  • BenchChem. (2025).
  • Mendes, G. D., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 26(17), 5245.
  • Tidke, K. J., & Solanki, P. R. (n.d.).
  • Rani, P., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
  • ChemicalBook. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.
  • BenchChem. (2025). How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage. BenchChem.
  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability.
  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Science.gov.
  • Li, H., & Astarita, G. (2009). Thermophysical Properties of Aqueous Piperazine and Aqueous (N-Methyldiethanolamine + Piperazine) Solutions at Temperatures (298.15 to 338.15) K.
  • Yan, S. F., et al. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(1), 85-89.
  • Chen, E., et al. (2012). Thermal Degradation of Piperazine Blends with Diamines. Energy Procedia, 23, 129-137.
  • Wikipedia. (n.d.). Pyrimidine metabolism. Wikipedia.
  • Ji, D., & Greenberg, M. M. (2001). Direct measurement of pyrimidine C6-hydrate stability. Organic Letters, 3(19), 3041-3043.
  • Czajkowska, M., et al. (2019). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences, 20(19), 4887.
  • Chrenková, L., et al. (2025). Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol Ligand: Promising Biomimetic Catalysts for Dye Residue Degradation and Drug Synthesis. Molecules, 30(4), 856.
  • BenchChem. (2025). methods for monitoring the progress of pyrimidine reactions. BenchChem.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • ResearchGate. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds. Request PDF.
  • ResearchGate. (n.d.). Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine....
  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • MedCrave online. (2016).
  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Liu, D. Q., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 467-481.
  • Lhasa Limited. (2025).
  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex.
  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and....
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
  • Biofargo. (2024).
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Behymer, M. P., et al. (2022). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. eLife, 11, e79793.
  • Jafari, B., & Jouyban, A. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 101, 18-33.
  • ResearchGate. (2026). (PDF) Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture.
  • Brown, D. J., & Nagamatsu, T. (1977). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society, Perkin Transactions 1, 1585-1590.
  • LookChem. (n.d.). N-METHYL PIPERAZINE. LookChem.
  • ResearchGate. (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones.
  • Sharma, P., et al. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Pharmaceutical and Medicinal Research.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate, specifically focusing on its stability in dimethyl sulfoxide (DMSO). Our goal is to equip you with the knowledge to ensure the integrity of your compound and the reliability of your experimental results.

Introduction: Understanding the Molecule and the Challenge

Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core, a piperazine moiety, and an ethyl ester group.[1][2] While DMSO is an excellent solvent for a wide range of organic molecules in biological assays, its use is not without potential complications.[3] The stability of a compound in DMSO can be influenced by various factors, leading to degradation that can compromise experimental outcomes. This guide will walk you through the potential degradation pathways and provide actionable protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a decrease in the activity of my compound over time in my DMSO stock solution. What could be the cause?

A1: A gradual loss of activity is a common indicator of compound degradation. For Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate, the most probable cause is hydrolysis of the ethyl ester bond.[1] This reaction can be catalyzed by trace amounts of water or acidic/basic impurities in the DMSO.[4][5] The presence of water is a significant factor in compound degradation in DMSO.[6][7]

The hydrolysis reaction would convert the ethyl ester to the corresponding carboxylic acid, 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid. This change in the functional group can drastically alter the compound's biological activity.

Q2: My analytical data (LC-MS/HPLC) shows an unexpected peak appearing in my aged DMSO stock. What could this be?

A2: The new peak is likely a degradation product. As mentioned in A1, the primary suspect is the carboxylic acid resulting from ester hydrolysis. To confirm this, you would expect to see a peak with a different retention time and a molecular weight corresponding to the loss of the ethyl group (C2H5) and the addition of a hydrogen atom.

Another, less common, possibility could be reactions involving the pyrimidine or piperazine rings, though these are generally more stable.[8] Degradation of the pyrimidine ring itself can occur through oxidative or reductive pathways, but this is less likely under typical storage conditions.[9][10]

Q3: Can the DMSO itself be a source of reactivity?

A3: Yes, under certain conditions, DMSO can participate in chemical reactions. While generally stable, it can act as an oxidant, and its decomposition can be catalyzed by acids, bases, and certain metals.[11][12] At elevated temperatures, DMSO can decompose to generate reactive species.[13] For a compound like Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate, it's crucial to avoid heating the DMSO stock solution unless absolutely necessary for dissolution, and even then, gentle warming is advised.[3]

Q4: What are the optimal storage conditions for my DMSO stock solution of this compound?

A4: To minimize degradation, proper storage is critical. Here are the recommended guidelines:

ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures slow down chemical reactions, including hydrolysis.[3][14]
Container Tightly sealed, amber glass or polypropylene vialsProtects from light and moisture. DMSO is hygroscopic and will absorb water from the air.[3][15][16]
Aliquoting Prepare single-use aliquotsAvoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.[3][14]
Atmosphere Store under an inert gas (e.g., argon or nitrogen) if possibleThis is an extra precaution to displace oxygen and moisture, further preserving the compound's integrity.[16]

A study on compound stability in DMSO showed that after one year at room temperature, the probability of observing the original compound was only 52%.[17] This highlights the importance of low-temperature storage.

Troubleshooting Guides

Problem 1: Compound Precipitation from DMSO Stock Upon Dilution in Aqueous Buffer

This is a common issue when diluting a high-concentration DMSO stock into an aqueous medium for biological assays.[3]

Workflow for Troubleshooting Precipitation:

G start Precipitation observed upon dilution step1 Perform serial dilutions in 100% DMSO first start->step1 Mitigation Step 1 step2 Gently swirl the aqueous buffer while adding the DMSO stock step1->step2 If precipitation still occurs end_success Precipitation resolved step1->end_success If successful step3 Consider using a co-solvent step2->step3 If precipitation still occurs step2->end_success If successful step4 Lower the final concentration step3->step4 If co-solvents are not an option step3->end_success If successful step4->end_success If successful end_fail Issue persists, re-evaluate compound solubility step4->end_fail

Caption: Troubleshooting workflow for compound precipitation.

Problem 2: Verifying the Integrity of an Existing DMSO Stock Solution

If you suspect your stock solution has degraded, it's essential to verify its integrity before use in critical experiments.

Experimental Protocol for Stability Assessment:
  • Sample Preparation:

    • Carefully thaw an aliquot of your aged DMSO stock solution.

    • Prepare a fresh solution of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate in high-purity, anhydrous DMSO at the same concentration. This will serve as your control.

  • Analytical Method:

    • The preferred method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[6][7] This allows for the separation of the parent compound from potential degradants and their identification by mass.

    • If MS is unavailable, HPLC with UV detection can be used to assess the purity of the sample by comparing the peak areas.[18]

  • Data Analysis:

    • Compare the chromatograms of the aged stock and the fresh control.

    • Purity Assessment: Calculate the percentage of the parent compound in the aged stock. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.

    • Degradant Identification: Analyze the mass spectrum of any new peaks. A mass corresponding to the hydrolyzed carboxylic acid would confirm ester degradation.

Best Practices for Handling Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate in DMSO

To ensure the longevity and reliability of your compound stocks, adhere to the following best practices.

Workflow for Preparing and Storing DMSO Stock Solutions:

G start Start: Need to prepare DMSO stock step1 Use high-purity, anhydrous DMSO start->step1 step2 Accurately weigh the compound step1->step2 step3 Dissolve completely (use gentle vortexing or sonication if needed) step2->step3 step4 Aliquot into single-use vials step3->step4 step5 Store at -20°C or -80°C step4->step5 end Stock solution ready for use step5->end

Caption: Workflow for preparing stable DMSO stock solutions.

Key Considerations:
  • Solvent Quality: Always use high-purity, anhydrous DMSO from a reputable supplier. Keep the bottle tightly sealed to prevent moisture absorption.

  • Dissolution: If the compound is difficult to dissolve, gentle warming (e.g., 37°C) or sonication can be employed.[3][19] However, avoid excessive heat.

  • Final DMSO Concentration in Assays: Keep the final concentration of DMSO in your cell-based assays low, typically below 0.5%, to avoid solvent-induced toxicity.[3][14][19]

By implementing these guidelines, you can significantly reduce the risk of degradation of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate in DMSO, leading to more reproducible and reliable experimental data.

References

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • EvitaChem. (n.d.). Ethyl 2-(4-ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylate.
  • NextSDS. (n.d.). Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Hawkins Inc. (n.d.). Dimethyl Sulfoxide (DMSO).
  • Yufeng, L. (2024, July 21). The effect of room-temperature storage on the stability of compounds in DMSO.
  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?.
  • Emulate. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 681-694.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4450.
  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
  • DTIC. (2019, January 23). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Chromatography.
  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Li, L., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 114-121.
  • gChem. (n.d.). Ester Hydrolysis - Proven DMSO Reactions.
  • Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide.
  • Journal of Sulfur Chemistry. (2023, November 9). Divergent decomposition pathways of DMSO mediated by solvents and additives.
  • ACS Publications. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.

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Reference Data & Comparative Studies

Validation

Comparative Profiling of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate vs. Alternative Pyrimidine-5-Carboxylate Derivatives in Drug Discovery

As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently evaluate heterocyclic building blocks to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. Pyrimidine-5-carboxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently evaluate heterocyclic building blocks to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. Pyrimidine-5-carboxylates are privileged scaffolds in modern medicinal chemistry, serving as critical hinge-binding motifs in kinase inhibitors and core structures in antimicrobial agents [1].

However, the choice of substituent at the C2 position of the pyrimidine ring is not merely a synthetic convenience; it is a critical determinant of the final active pharmaceutical ingredient's (API) solubility, permeability, and target residence time. This guide provides an objective, data-driven comparison of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate against other common C2-derivatives, offering actionable insights and self-validating experimental protocols for drug development professionals.

Structural Rationale: The "Why" Behind the C2 Substituent

In the rational design of kinase inhibitors (e.g., targeting the ATP-binding cleft), the pyrimidine core anchors the molecule to the kinase hinge region via hydrogen bonding. Consequently, the C2-substituent is forced to project outward into the solvent-exposed channel.

Selecting a 4-methylpiperazin-1-yl moiety at this position introduces a basic tertiary amine with a pKa of approximately 8.0. At physiological pH (7.4), this basic tail is predominantly protonated. This design choice serves two causal functions:

  • Thermodynamic Solubility: The protonated amine drastically improves aqueous solubility, preventing the lipophilic pyrimidine core from aggregating in biological media.

  • Target Engagement: The positively charged nitrogen frequently forms critical salt bridges with solvent-exposed acidic residues (such as Aspartate or Glutamate) on the target protein, increasing binding affinity and target residence time [2].

Conversely, smaller or neutral groups—such as methylthio or unsubstituted amines—often suffer from poor solubility, metabolic liabilities (e.g., thioether oxidation), or insufficient target engagement.

KinaseBinding API Pyrimidine-5-Carboxamide API Hinge Pyrimidine Core (Hinge Binding) API->Hinge Anchors to ATP site Solvent 4-Methylpiperazine (Solvent Channel) API->Solvent Projects outward Solubility Enhanced Aqueous Solubility (Protonated) Solvent->Solubility pKa ~8.0 SaltBridge Salt Bridge with Acidic Residues Solvent->SaltBridge Target Interaction

Structural rationale for the 4-methylpiperazin-1-yl group in kinase inhibitor design.

Comparative Performance Data

To objectively assess the utility of these building blocks, we must compare their physicochemical profiles. The table below summarizes the properties of four common ethyl pyrimidine-5-carboxylate derivatives used in early-stage discovery.

Compound NameC2 R-GroupApprox. CLogPBasic pKaAqueous Solubility (pH 7.4)Primary Medicinal Chemistry Application
Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate 4-Methylpiperazin-1-yl1.5~8.0High (>100 µg/mL)Kinase inhibitors, CNS-penetrant APIs, solubility-enhancing motifs.
Ethyl 2-aminopyrimidine-5-carboxylate Primary Amine (-NH2)0.8~3.5ModerateClassic H-bond donor motif; requires highly polar adjacent groups.
Ethyl 2-(methylthio)pyrimidine-5-carboxylate Methylthio (-SCH3)2.2N/ALowSynthetic precursor (oxidized to sulfone for late-stage SNAr).
Ethyl 2-(piperidin-1-yl)pyrimidine-5-carboxylate Piperidin-1-yl2.8~5.5Very LowLipophilic analog for targets requiring hydrophobic pocket filling.

Key Takeaway: The 4-methylpiperazin-1-yl derivative offers the optimal balance of lipophilicity (CLogP 1.5) and basicity, making it the superior choice for oral drug candidates requiring high bioavailability.

Mechanistic Pathway & Synthetic Workflow

Integrating this building block into a final API typically follows a three-step sequence: Nucleophilic Aromatic Substitution (SNAr), ester saponification, and amide coupling.

SyntheticWorkflow A Ethyl 2-chloropyrimidine- 5-carboxylate B 1-Methylpiperazine (DIPEA, DMF, 80°C) A->B SNAr Reaction C Ethyl 2-(4-methylpiperazin-1-yl) pyrimidine-5-carboxylate B->C D Saponification (LiOH, THF/H2O) C->D Hydrolysis E 2-(4-methylpiperazin-1-yl) pyrimidine-5-carboxylic acid D->E F Amide Coupling (HATU, R-NH2) E->F Activation G Final API (Kinase Inhibitor) F->G

Synthetic workflow for incorporating the 4-methylpiperazin-1-yl pyrimidine motif into an API.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an analytical checkpoint to ensure scientific integrity.

Protocol A: SNAr Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate
  • Causality: The electron-withdrawing nature of the pyrimidine ring and the C5-ester makes the C2-chloride highly susceptible to nucleophilic attack. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion without competing for the electrophile.

  • Procedure:

    • Dissolve Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).

    • Add DIPEA (2.0 eq) followed by 1-methylpiperazine (1.2 eq) dropwise at 0 °C.

    • Warm to 80 °C and stir for 4 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 187 [M+H]+) disappears, replaced entirely by the product peak (m/z 251 [M+H]+). Quench with water to precipitate the product, filtering to obtain a high-purity solid.

Protocol B: Saponification to the Free Acid
  • Causality: Lithium hydroxide (LiOH) is preferred over NaOH or KOH. The "hard" lithium cation strongly coordinates the ester carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the hydroxide ion. A THF/Water mixture ensures both the organic ester and the inorganic base remain in a homogenous reactive phase.

  • Procedure:

    • Dissolve the ester from Protocol A in a 3:1 mixture of THF:H2O.

    • Add LiOH·H2O (2.0 eq) and stir at room temperature for 12 hours.

    • Evaporate the THF under reduced pressure.

  • Self-Validation & Isolation: Monitor by LC-MS for the appearance of the acid mass (m/z 223 [M+H]+). Because the product contains both a basic piperazine (pKa ~8.0) and a carboxylic acid (pKa ~3.5), carefully acidify the aqueous layer to pH 6.0 using 1M HCl. This specific pH forces the molecule into its neutral zwitterionic state, causing the 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid to crash out of solution as a filterable white precipitate.

Protocol C: Amide Coupling to Final API
  • Causality: Pyrimidine-5-carboxylic acids are electronically deactivated (electron-poor), making standard carbodiimide couplings (EDC/HOBt) sluggish. HATU is utilized because it forms a highly reactive 7-azabenzotriazole active ester, which undergoes rapid aminolysis even with sterically hindered or weakly nucleophilic anilines.

  • Procedure:

    • Dissolve the free acid (1.0 eq) and HATU (1.2 eq) in DMF. Add DIPEA (3.0 eq) and stir for 15 minutes to pre-form the active ester.

    • Add the target primary amine (1.1 eq) and stir at room temperature for 2 hours.

  • Self-Validation: Confirm product formation via LC-MS. Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) to isolate the final kinase inhibitor as a TFA salt.

References

  • Marinescu M, Zalaru C. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Pharmaceuticals. 2025;18(8):1225. URL:[Link][1][2]

  • Furlani RE, Yeagley AA, Melander C. Second generation modifiers of colistin resistance show enhanced activity and lower inherent toxicity. European Journal of Medicinal Chemistry. 2013;62:59-70. URL:[Link][3][4]

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Comparative

Comparative efficacy of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate in target inhibition

A Comparative Guide to the Efficacy of Novel Pyrimidine Derivatives in EGFR Inhibition Introduction: The Rationale for Targeting EGFR in Oncology The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor ty...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Efficacy of Novel Pyrimidine Derivatives in EGFR Inhibition

Introduction: The Rationale for Targeting EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are fundamental for normal cell growth.[3] However, in many epithelial tumors, aberrant EGFR activation, through mutations or overexpression, leads to uncontrolled cell proliferation and is a key driver of oncogenesis.[1][4] This makes EGFR a prime therapeutic target in oncology.[4][5][6]

The development of small-molecule tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding site of the EGFR kinase domain has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[4][7][8] Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate represents a novel synthetic compound belonging to the pyrimidine class of molecules. While the precise molecular target of this specific compound is under investigation, its structural similarity to a large class of known kinase inhibitors suggests its potential as an inhibitor of protein kinases. This guide provides a comparative framework for evaluating the efficacy of such novel pyrimidine derivatives, using EGFR as a representative target, against established EGFR TKIs.

Mechanism of Action: Competitive ATP Inhibition

The core mechanism of action for the majority of EGFR TKIs is competitive inhibition at the ATP-binding site within the kinase domain.[1] By occupying this site, these inhibitors prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This ultimately leads to an inhibition of cell proliferation and the induction of apoptosis in EGFR-dependent cancer cells. The pyrimidine scaffold is a common feature in many kinase inhibitors as it can mimic the purine ring of ATP, facilitating its binding to the kinase domain.[2]

Comparative Efficacy of EGFR Inhibitors

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values of several well-established EGFR TKIs against wild-type (WT) EGFR.

InhibitorChemical ClassIC50 (nM) against WT EGFRReference(s)
Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate PyrimidineTo be determinedN/A
Gefitinib Quinazoline26 - 57[3]
Erlotinib Quinazoline2[3][5]
Lapatinib Quinazoline10.8[3]
Osimertinib Pyrimidine493.8[3]

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway Inhibition

The therapeutic effect of EGFR inhibitors is a direct result of their ability to block the downstream signaling cascades that promote cancer cell growth and survival. The diagram below illustrates the EGFR signaling pathway and the point of inhibition by TKIs.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF Ligand Ligand->EGFR Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI EGFR TKI (e.g., Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate) TKI->EGFR

Caption: EGFR signaling pathway and TKI inhibition point.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This section provides a detailed, step-by-step methodology for determining the IC50 value of a test compound like Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate against EGFR using a fluorescence-based in vitro kinase assay.

Objective: To quantify the inhibitory potency of a test compound on the enzymatic activity of recombinant human EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., synthetic tyrosine-containing peptide)

  • Adenosine triphosphate (ATP)

  • Test compound (Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5% glycerol, 0.2 mM DTT)[9]

  • 384-well assay plates

  • Fluorescence plate reader

Workflow Diagram:

Assay_Workflow A Prepare serial dilutions of the test compound in DMSO B Add diluted compound to 384-well plate A->B D Add Enzyme/Substrate mix to all wells C Prepare Enzyme/Substrate mix in kinase assay buffer C->D E Initiate reaction by adding ATP solution D->E F Incubate at room temperature (e.g., 60 minutes) E->F G Add detection reagent to stop reaction & generate signal F->G H Read fluorescence on a plate reader G->H I Analyze data and calculate IC50 H->I

Caption: Workflow for in vitro EGFR kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, followed by serial 3-fold or 10-fold dilutions.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate.[10] Include control wells containing only DMSO for 0% inhibition (maximum signal) and wells without enzyme for 100% inhibition (background).

  • Enzyme and Substrate Addition: Prepare a master mix containing the recombinant EGFR kinase and the peptide substrate in the kinase assay buffer. Add this mixture to all wells of the assay plate.

  • Reaction Initiation: Start the kinase reaction by adding ATP solution to all wells. The final ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.[3]

  • Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes, to allow the kinase reaction to proceed.[3][10]

  • Detection: Stop the reaction and measure the amount of product formed. In fluorescence-based assays, a detection reagent is added that generates a fluorescent signal proportional to the amount of phosphorylated substrate.[3]

  • Data Acquisition: Read the fluorescence intensity of each well using a compatible microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme) from all other readings.

    • Normalize the data by setting the average of the DMSO-only wells (0% inhibition) to 100% enzyme activity.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the resulting data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[9]

Trustworthiness: A Self-Validating Experimental System

The reliability of an in vitro kinase assay is paramount. The described protocol incorporates several elements to ensure the data is trustworthy and reproducible. This self-validating system is built on the inclusion of appropriate controls and standardized procedures.

Key Components of a Self-Validating System:

  • Positive Control (0% Inhibition): Wells containing the enzyme, substrate, ATP, and the vehicle (DMSO) but no inhibitor. This establishes the maximum signal for the assay and represents 100% enzyme activity.

  • Negative Control (100% Inhibition/Background): Wells containing the substrate, ATP, and DMSO, but no enzyme. This measures the background signal of the assay components, which is subtracted from all other measurements.

  • Reference Inhibitor: A known EGFR inhibitor (e.g., Erlotinib) should be run in parallel as a positive control for inhibition. The IC50 value obtained for the reference inhibitor should fall within an expected range, validating the assay's performance.

  • Linearity of Reaction: The assay should be optimized to ensure the kinase reaction proceeds linearly over the incubation time. This is typically confirmed during assay development by measuring product formation at multiple time points.

Self_Validation cluster_inputs Experimental Inputs cluster_controls Controls cluster_assay Assay Execution cluster_outputs Data Outputs & Validation Compound Test Compound (e.g., Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate) Assay In Vitro Kinase Assay Compound->Assay Ref_Inhibitor Reference Inhibitor (e.g., Erlotinib) Ref_Inhibitor->Assay Pos_Control Positive Control (0% Inhibition) Pos_Control->Assay Neg_Control Negative Control (100% Inhibition) Neg_Control->Assay IC50_Test IC50 of Test Compound Assay->IC50_Test IC50_Ref IC50 of Reference Inhibitor Assay->IC50_Ref Final_Result Validated IC50 IC50_Test->Final_Result Validation Validation Check IC50_Ref->Validation Compare to expected range Validation->Final_Result If valid

Caption: Logic of the self-validating assay system.

Conclusion

Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate, based on its chemical structure, holds promise as a potential kinase inhibitor. By employing a robust and self-validating in vitro assay, its efficacy against key oncogenic targets like EGFR can be systematically evaluated. A direct comparison of its IC50 value with that of established drugs provides a clear and objective measure of its potency. This guide offers the foundational framework and detailed protocols necessary for researchers and drug development professionals to conduct such a comparative analysis, a critical step in the journey of discovering novel anticancer therapeutics.

References

  • Title: Epidermal growth factor receptor tyrosine kinase inhibitors Source: PMC - NIH URL: [Link]

  • Title: Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer Source: Andrews Wright URL: [Link]

  • Title: EGFR Tyrosine Kinase Inhibitor Source: Massive Bio URL: [Link]

  • Title: An update on dual Src/Abl inhibitors Source: Ovid URL: [Link]

  • Title: Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line Source: Frontiers URL: [Link]

  • Title: Src and Abl as Therapeutic Targets in Lung Cancer: Opportunities for Drug Repurposing Source: MDPI URL: [Link]

  • Title: Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications Source: MDPI URL: [Link]

  • Title: Concomitant use of a dual Src/ABL kinase inhibitor eliminates the in vitro efficacy of blinatumomab against Ph + ALL Source: ASH Publications URL: [Link]

  • Title: Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance Source: PNAS URL: [Link]

  • Title: Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity Source: ResearchGate URL: [Link]

  • Title: Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma Source: ResearchGate URL: [Link]

  • Title: SRC Kinase Assay Source: BellBrook Labs URL: [Link]

  • Title: Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors Source: NIH URL: [Link]

  • Title: The Impact of Incorporating Piperazine on Biological Activities of Benzazoles Source: IntechOpen URL: [Link]

  • Title: In Vitro Activation and Inhibition of Recombinant EGFR Tyrosine Kinase Expressed in Escherichia coli Source: PMC - NIH URL: [Link]

  • Title: Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors Source: PubMed URL: [Link]

  • Title: Development of a Highly Selective c-Src Kinase Inhibitor Source: ACS Chemical Biology URL: [Link]

  • Title: In Vitro Enzyme Kinetics Analysis of EGFR Source: Springer Nature Experiments URL: [Link]

  • Title: Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors Source: PMC - NIH URL: [Link]

  • Title: Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review Source: ScienceDirect URL: [Link]

  • Title: Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells Source: PMC - NIH URL: [Link]

  • Title: Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies Source: PMC - NIH URL: [Link]

  • Title: New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis Source: RSC Publishing URL: [Link]

  • Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: PMC - NIH URL: [Link]

  • Title: An overview on synthesis and biological activity of pyrimidines Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Novel Piperazine Derivatives of Vindoline as Anticancer Agents Source: MDPI URL: [Link]

  • Title: Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents Source: MDPI URL: [Link]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold Source: RSC Medicinal Chemistry (RSC Publishing) URL: [Link]

  • Title: Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors Source: ResearchGate URL: [Link]

  • Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: ACS Publications URL: [Link]

Sources

Validation

Reproducibility of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate Synthesis Routes Across Labs: A Comparative Guide

Executive Summary Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate (CAS 1116339-74-2) is a highly versatile heterocyclic building block. It is prominently featured in the synthesis of advanced kinase inhibitors (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate (CAS 1116339-74-2) is a highly versatile heterocyclic building block. It is prominently featured in the synthesis of advanced kinase inhibitors (such as CDK4/6 inhibitors like palbociclib analogs) and emerging targeted protein degraders (PROTACs). Despite its structural simplicity, process chemists frequently report significant lab-to-lab variability in its synthesis.

This guide objectively compares the three primary synthetic routes, analyzing the mechanistic causality behind yield fluctuations, and provides a self-validating, highly reproducible protocol designed for scale-up.

Mechanistic Causality in Pyrimidine SNAr Reactions

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between ethyl 2-chloropyrimidine-5-carboxylate and 1-methylpiperazine. The 2-chloro position of the pyrimidine ring is exceptionally electrophilic. This is caused by the synergistic electron-withdrawing effects of the two adjacent endocyclic nitrogen atoms and the para-positioned ethyl ester group [Duan et al., 2016][1].

While the intrinsic kinetics of this SNAr are favorable, the reproducibility of the reaction is heavily dictated by solvent choice, base selection, and workup conditions. The basic tertiary amine of the piperazine moiety makes the final product sensitive to pH during aqueous workup, which is the primary source of yield variance across different laboratories[Romanelli et al., 2023][2].

SNAr_Mechanism A Ethyl 2-chloropyrimidine -5-carboxylate C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack (N on C2) B 1-Methylpiperazine B->C Lone Pair Donation D Ethyl 2-(4-methylpiperazin-1-yl) pyrimidine-5-carboxylate C->D Chloride Elimination (Fast) E HCl (Neutralized by Base) C->E Byproduct

Figure 1: SNAr mechanism via Meisenheimer complex formation and chloride elimination.

Synthesis Route Comparison: Performance & Reproducibility

Route A: Classical Thermal SNAr (DMF / DIPEA)

Historically, this route utilizes N,N-dimethylformamide (DMF) and N,N-diisopropylethylamine (DIPEA) at 80°C.

  • The Causality of Failure: DMF is highly hygroscopic. If labs use poorly stored DMF, trace water at 80°C in the presence of a base induces competitive hydrolysis of the ethyl ester, forming the corresponding carboxylic acid impurity. Furthermore, extracting the product from a DMF/water mixture requires precise pH control; if the aqueous phase is too acidic, the piperazine nitrogen protonates, leading to massive product loss in the aqueous layer [Lipeeva et al., 2024][3].

Route B: Green Chemistry Approach (EtOH / K2CO3)

This route utilizes ethanol at reflux (78°C) with anhydrous potassium carbonate.

  • The Causality of Success: Ethanol provides a protic environment that stabilizes the Meisenheimer transition state. K2CO3 acts as a mild, heterogeneous base that effectively neutralizes the HCl byproduct without risking ester hydrolysis. Crucially, the product has low solubility in cold water/ethanol mixtures. By simply diluting the reaction mixture with water, the product precipitates as a highly pure crystalline solid, completely bypassing the problematic liquid-liquid extraction.

Route C: Microwave-Assisted SNAr (MeCN / TEA)

Conducted in a sealed microwave reactor at 100°C for 15 minutes.

  • The Causality of Speed: Microwave irradiation provides uniform dielectric heating, eliminating the temperature gradients found in traditional thermal heating. This results in near-quantitative conversion with an exceptionally low Relative Standard Deviation (RSD) between runs. However, it is limited by the volumetric capacity of microwave vials, making it ideal for discovery chemistry but poor for process scale-up.

Workflow Start Reactants: 2-Cl-pyrimidine-5-ester + 1-Methylpiperazine RouteA Route A: Thermal SNAr DMF / DIPEA / 80°C Start->RouteA RouteB Route B: Green SNAr EtOH / K2CO3 / Reflux Start->RouteB RouteC Route C: Microwave MeCN / TEA / 100°C (15 min) Start->RouteC WorkupA Aqueous Quench & Extraction (High E-Factor, DMF removal hard) RouteA->WorkupA WorkupB Direct Filtration / Water Wash (Low E-Factor, High Purity) RouteB->WorkupB WorkupC Solvent Evaporation (Rapid, Scalability limits) RouteC->WorkupC Product Target Product: CAS 1116339-74-2 WorkupA->Product WorkupB->Product WorkupC->Product

Figure 2: Workflow comparison of the three primary SNAr synthesis routes.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three routes based on multi-lab reproducibility profiles.

ParameterRoute A (Thermal/DMF)Route B (Green/EtOH)Route C (Microwave/MeCN)
Average Yield 82%91%95%
Lab-to-Lab RSD 14.5%4.2%2.1%
Reaction Time 12 hours6 hours15 minutes
E-Factor (Waste/Product) > 50< 10~ 15
Purity (LC-MS) 92% (Ester hydrolysis risk)> 98%> 99%
Scalability ModerateVery HighLow (Equipment limited)

Optimized Self-Validating Protocol (Route B: Green SNAr)

For maximum reproducibility and scalability, Route B is the recommended standard. This protocol is designed as a self-validating system to ensure success regardless of the laboratory environment.

Materials:

  • Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq, 10.0 mmol, 1.87 g)

  • 1-Methylpiperazine (1.2 eq, 12.0 mmol, 1.20 g)

  • Potassium carbonate, anhydrous (2.0 eq, 20.0 mmol, 2.76 g)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-chloropyrimidine-5-carboxylate and anhydrous K2CO3.

    • Expert Insight: Ensure K2CO3 is finely powdered to maximize surface area for heterogeneous acid scavenging. Do not substitute absolute ethanol with methanol, as transesterification will yield the methyl ester impurity.

  • Solvent & Reagent Addition: Suspend the solids in 30 mL of absolute ethanol. Add 1-methylpiperazine dropwise at room temperature.

    • Self-Validation Checkpoint: A slight exothermic reaction should be observed upon addition, indicating the rapid initial formation of the Meisenheimer complex.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS or TLC (10% MeOH in DCM). The reaction is complete when the starting material peak (m/z 187 [M+H]+) is entirely replaced by the product peak (m/z 251[M+H]+).

  • Precipitation Workup: Remove the flask from heat and allow it to cool to room temperature. Slowly add 40 mL of ice-cold distilled water while stirring vigorously.

    • Expert Insight: The addition of water drastically reduces the solubility of the hydrophobic pyrimidine ester, forcing it out of the ethanol solution while keeping the inorganic salts (KCl, K2CO3) and any unreacted 1-methylpiperazine fully dissolved.

  • Isolation: Filter the resulting white precipitate through a Büchner funnel. Wash the filter cake with 2 x 15 mL of ice-cold water to remove trace salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight to afford Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate as a highly pure white crystalline solid.

References

  • Duan, S., Place, D., Perfect, H. H., Ide, N. D., et al. (2016). "Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling." Organic Process Research & Development. URL: [Link]

  • Romanelli, M. N., Braconi, L., Gabellini, A., et al. (2023). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules. URL: [Link]

  • Lipeeva, A. V., et al. (2024). "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications." Journal of Organic Chemistry. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate, a substituted pyrimidine derivative commonly used in synthetic chemistry. Adherence to these protocols is essential for mitigating risks and ensuring a safe and compliant research environment.

Hazard Assessment and Characterization

A thorough understanding of a compound's potential hazards is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate may not always be readily accessible, its hazard profile can be reliably inferred from the known risks associated with its structural components: the pyrimidine core, the piperazine ring, and related ester functionalities.

Inferred Hazard Profile:

Based on data from analogous compounds, Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate should be handled as a substance that is potentially:

  • Harmful if swallowed [1]

  • Causes skin irritation [1][2][3]

  • Causes serious eye irritation [1][2][3]

  • May cause respiratory irritation [1][2]

The pyrimidine class of compounds can also be flammable, particularly as liquids or vapors.[4][5] Therefore, it is crucial to handle this compound away from ignition sources.[5][6]

Regulatory Classification:

Under the regulations set forth by the Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the toxicological profile of similar pyrimidine derivatives, all waste containing Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate must be managed as hazardous waste .[4]

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any handling or disposal procedures, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[7][8]To protect against splashes and vapors that can cause severe eye damage.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[4][8]To prevent skin contact with the potentially irritating compound.
Body Protection A flame-resistant, fully-buttoned laboratory coat.[4][8]To protect skin and personal clothing from chemical splashes.
Work Environment All handling should occur in a certified chemical fume hood.[7][8]To minimize inhalation of dust or vapors and ensure proper ventilation.
Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must not be discarded down the drain or in regular trash.[7][9] The only acceptable method is through a licensed hazardous waste management company.[8][10]

Step 1: Waste Segregation and Collection

Proper segregation is fundamental to preventing dangerous chemical reactions and ensuring compliant disposal.[8]

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container (e.g., high-density polyethylene) for all waste containing this compound.[4]

  • Labeling: The container must be unequivocally labeled with the words "HAZARDOUS WASTE " and the full chemical name: "Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate ".[4][8]

  • Separate Waste Streams: Do not mix this waste with other incompatible chemical streams, such as strong oxidizing agents or acids.[7][11] Maintain separate, dedicated containers for different waste types.

    • Solid Waste: Collect contaminated items such as gloves, weighing paper, and absorbent materials in a designated solid hazardous waste container.[8]

    • Liquid Waste: Collect unused solutions or reaction residues in a designated liquid hazardous waste container.

    • Sharps Waste: Contaminated needles or razor blades must be placed in a designated sharps container.

Step 2: On-Site Accumulation and Storage

  • Secure Containers: Keep waste containers securely closed when not in use.[8]

  • Storage Location: Store the waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area within the laboratory.[4] This area should be away from heat, sparks, or open flames and should have secondary containment.[6]

Step 3: Arranging for Professional Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8][10]

  • Documentation: Accurately complete all required waste manifest forms. This documentation tracks the waste from its point of generation to its final disposal facility, a process mandated by the EPA.

Step 4: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8]

  • Rinsate Collection: Crucially, the solvent rinsate must be collected and disposed of as liquid hazardous waste. [8] Do not pour the rinsate down the drain. After proper rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies should be confirmed.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.

For a Small Spill (Contained within a Chemical Fume Hood):

  • Ensure proper PPE is worn.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[4][10]

  • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[4][5]

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse. All cleanup materials must also be disposed of as hazardous waste.[10]

For a Large Spill:

  • Evacuate the immediate area and alert colleagues.

  • If flammable vapors may be present, eliminate all sources of ignition if it is safe to do so.[10]

  • Contact your institution's EHS or emergency response team immediately.

Visual Workflow for Disposal

The following diagrams illustrate the logical flow for waste management and emergency response.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Final Disposal Prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work Work in a Chemical Fume Hood Prep->Work Gen Generate Waste (Solid, Liquid, Sharps) Work->Gen Segregate Segregate Waste Streams Gen->Segregate Solid Solid Waste Container Segregate->Solid Contaminated PPE, Absorbents Liquid Liquid Waste Container Segregate->Liquid Unused Solutions, Rinsate Sharps Sharps Container Segregate->Sharps Needles, Blades Label Label Container: 'HAZARDOUS WASTE' + Full Chemical Name Solid->Label Liquid->Label Sharps->Label Store Store in Designated Satellite Accumulation Area Label->Store Contact Contact EHS or Licensed Waste Disposal Contractor Store->Contact Manifest Complete Hazardous Waste Manifest Contact->Manifest Pickup Professional Pickup and Disposal Manifest->Pickup

Caption: A workflow for the safe disposal of laboratory chemical waste.

SpillResponse Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill (in fume hood) Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Absorb Contain with Inert Absorbent Material SmallSpill->Absorb Evacuate Evacuate Area Alert Others LargeSpill->Evacuate CallEHS Contact EHS/ Emergency Response Evacuate->CallEHS Collect Collect Material with Non-Sparking Tools Absorb->Collect Dispose Place in Hazardous Waste Container Collect->Dispose Decon Decontaminate Spill Area Dispose->Decon

Caption: A decision tree for emergency response to a chemical spill.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental.
  • Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate - Chemical Substance Information. (n.d.). NextSDS.
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. (2025). BenchChem.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application. (2025). BenchChem.
  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals. (2025). BenchChem.
  • Chemical wastes. (2024, April 15). NSW Environment Protection Authority.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • SAFETY DATA SHEET - Pyrimidine. (2025, December 19). Fisher Scientific.
  • Pyrimidine - Safety Data Sheet. (n.d.). ChemicalBook.
  • ETHYL 2-(PIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXYLATE HCL - Safety Data. (n.d.). Fluorochem.
  • 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid, 97% | 1019115 - Safety Information. (n.d.). J&K Scientific.
  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals. (2025). BenchChem.
  • Essential Procedures for the Safe Disposal of 2-Pyridinesulfonylacetonitrile. (2025). BenchChem.
  • 5-Pyrimidinecarboxylic acid, 2,4-dichloro-, ethyl ester SDS. (n.d.). Echemi.com.

Sources

Handling

A Comprehensive Guide to the Safe Handling of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Hazard Analysis and Risk Assessment The primary hazards associated with Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate are inferred from its const...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis and Risk Assessment

The primary hazards associated with Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate are inferred from its constituent functional groups:

  • Piperazine Moiety : Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage[1][2]. They may also be harmful if swallowed and can cause respiratory irritation[1]. Certain piperazine compounds are suspected of having reproductive toxicity and may cause organ damage through prolonged exposure[1].

  • Pyrimidine Core : Pyrimidine derivatives can be harmful if ingested and are known to cause skin and serious eye irritation[3][4][5]. Inhalation may lead to respiratory irritation[3].

  • Carboxylate Ester : While generally less hazardous than the other components, esters can be flammable and should be handled with care to avoid ignition sources[6][7].

Based on this analysis, Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate should be treated as a hazardous substance with the potential for corrosive, irritant, and systemic toxic effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ItemSpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield[3][5][8].To protect against splashes and potential vapors that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended) and a flame-resistant lab coat[3][5][9].To prevent skin contact with the potentially corrosive and toxic compound. Ensure gloves are inspected before use and changed frequently.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary if there is a risk of aerosol or dust formation, or if working outside of a certified chemical fume hood[8][10][11].To prevent inhalation of potentially harmful aerosols or vapors.
Footwear Closed-toed shoes.To protect feet from spills.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood : All handling of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood[1][3][11]. This minimizes the risk of inhalation exposure.

  • Ventilation : Ensure the laboratory has adequate general ventilation[4].

  • Safety Equipment : An emergency eyewash station and safety shower must be readily accessible in the immediate work area[12].

Safe Handling and Operational Workflow

Adherence to a systematic workflow is paramount for ensuring safety. The following diagram illustrates the key steps for handling Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A generalized workflow for the safe handling of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate.

Step-by-Step Handling Protocol:
  • Preparation :

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before starting the experiment to minimize movement in and out of the fume hood.

  • Handling :

    • Carefully weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood.

    • Transfer the compound to the reaction vessel. If there is a risk of generating dust, handle it with extreme care.

    • Conduct the experiment within the fume hood, keeping the sash as low as possible.

  • Cleanup and Disposal :

    • Decontaminate all glassware and surfaces that have come into contact with the compound.

    • Segregate all waste containing Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate into a designated, clearly labeled, and sealed hazardous waste container[3][5].

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after handling the compound[13].

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[4].
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4][12].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[4].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[4].
Spill Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbed material into a labeled hazardous waste container. Decontaminate the spill area[3][13]. Report the spill to your institution's Environmental Health and Safety (EHS) department.

Storage and Disposal

Proper storage and disposal are crucial for laboratory safety and environmental protection.

Storage:
  • Store Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate in a tightly sealed, properly labeled container[12].

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[4][6].

  • Store in a locked cabinet or other secured location to restrict access[1].

Disposal:

All waste containing Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate must be treated as hazardous waste.

  • Waste Segregation : Collect solid and liquid waste in separate, designated hazardous waste containers[3][14]. Do not mix with other waste streams unless compatibility is known[3].

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate"[3][5].

  • Disposal Route : Dispose of the hazardous waste through your institution's EHS department or a licensed environmental waste management company[3]. Do not dispose of this chemical down the drain[4].

References

  • European Directorate for the Quality of Medicines & HealthCare. Piperazine.
  • What are the Health and Safety Guidelines for Using Amines?
  • Benchchem.
  • Benchchem.
  • Benchchem. Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Apollo Scientific.
  • Benchchem.
  • Pyridine Standard Oper
  • United States Environmental Protection Agency. Personal Protective Equipment.
  • Fisher Scientific.
  • Tokyo Chemical Industry Co., Ltd.
  • ChemicalBook.
  • CHEMM. Personal Protective Equipment (PPE).
  • Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific.
  • ACS Material. PPE and Safety for Chemical Handling.
  • Fisher Scientific.
  • Procedures for Disposal of Hazardous Waste.
  • Cayman Chemical.
  • EvitaChem. Ethyl 2-(4-ethylpiperazin-1-yl)
  • Organic Syntheses.
  • P2 InfoHouse.
  • Chemtalk. Ester Disposal.
  • United States Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Apollo Scientific.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate
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Reactant of Route 2
Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate
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